1-(Methoxymethyl)-4-methylpiperazine-2,5-dione chemical properties
1-(Methoxymethyl)-4-methylpiperazine-2,5-dione chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione
Abstract
Introduction: The Piperazine-2,5-dione Scaffold
The piperazine-2,5-dione ring system, also known as a 2,5-diketopiperazine (DKP), is the smallest possible cyclic dipeptide, often formed from the condensation of two amino acids.[3] This rigid and planar scaffold is a common motif in a wide array of natural products and synthetic molecules with significant biological activities, including antiviral, anticancer, and anti-inflammatory properties.[4][5] The inherent stability of the DKP core compared to linear peptides, coupled with its ability to present substituents in well-defined spatial orientations, makes it a highly sought-after framework in drug discovery.[4]
The subject of this guide, 1-(methoxymethyl)-4-methylpiperazine-2,5-dione, is a dissymmetrically substituted DKP. The N-methyl group is a common feature in many bioactive natural products, while the N-methoxymethyl (MOM) group is a well-known protecting group for amides and lactams, suggesting this compound could be a key intermediate in the synthesis of more complex molecules.
Predicted Physicochemical and Spectroscopic Properties
The properties of 1-(methoxymethyl)-4-methylpiperazine-2,5-dione can be inferred from the parent DKP scaffold and its substituted analogues.
Structural and Physical Properties
The core piperazine-2,5-dione ring is a planar structure. The introduction of the N-methyl and N-methoxymethyl groups will not significantly alter this planarity. The predicted properties are summarized in the table below.
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C7H12N2O3 | Based on structure |
| Molecular Weight | 172.18 g/mol | Based on formula |
| Appearance | Likely a white to off-white solid | Based on similar DKPs[6] |
| Solubility | Expected to be soluble in a range of organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol) and sparingly soluble in water. | The N-substituents increase lipophilicity compared to the unsubstituted parent DKP. |
| Melting Point | Predicted to be in the range of 100-150 °C | N-alkylation generally lowers the melting point compared to N-H containing DKPs due to the disruption of hydrogen bonding. For example, 1,4-dimethylpiperazine-2,5-dione has a reported melting point. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is crucial for the identification and characterization of organic molecules.[3] The predicted NMR and IR data for 1-(methoxymethyl)-4-methylpiperazine-2,5-dione are as follows:
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to be relatively simple. The N-methyl group should appear as a singlet around 2.8-3.2 ppm. The two methylene groups of the piperazine ring will likely appear as two distinct singlets (or AB quartets depending on the conformational rigidity) in the range of 3.8-4.5 ppm. The methoxymethyl group will show a singlet for the O-CH3 protons around 3.3-3.5 ppm and a singlet for the N-CH2-O protons around 4.8-5.2 ppm.
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¹³C NMR: The two carbonyl carbons (C=O) are expected to resonate in the range of 165-170 ppm. The N-methyl carbon should be around 30-35 ppm. The two methylene carbons of the ring are predicted to be in the 45-55 ppm region. The methoxymethyl group will have a methoxy carbon signal around 55-60 ppm and a methylene carbon signal around 70-75 ppm.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the two amide carbonyl (C=O) stretching vibrations, which are expected to appear as strong bands in the region of 1650-1700 cm⁻¹. The absence of an N-H stretch (typically around 3200-3400 cm⁻¹) would confirm the N,N'-disubstitution. C-H stretching and bending vibrations will be present in their usual regions.
Synthesis and Reactivity
Synthetic Strategies
The synthesis of 1-(methoxymethyl)-4-methylpiperazine-2,5-dione can be envisioned through several routes. A plausible approach would start from a pre-formed N-methylated DKP, such as sarcosine anhydride (1,4-dimethylpiperazine-2,5-dione) or by cyclization of a suitable dipeptide precursor.
3.1.1. N-Methoxymethylation of a Precursor
A straightforward method would involve the selective N-methoxymethylation of a mono-N-methylated piperazine-2,5-dione. This would require the synthesis of 1-methylpiperazine-2,5-dione first, followed by protection with a MOM group.
Experimental Protocol: Synthesis of 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione
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Step 1: Synthesis of 1-methylpiperazine-2,5-dione. This can be achieved by the cyclization of N-benzyloxycarbonyl-glycyl-sarcosine methyl ester followed by deprotection.
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Step 2: N-Methoxymethylation.
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To a solution of 1-methylpiperazine-2,5-dione in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a base such as sodium hydride (NaH) at 0 °C.
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Stir the mixture for 30 minutes to allow for the formation of the sodium salt.
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Add methoxymethyl chloride (MOM-Cl) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Reactivity Profile
The reactivity of 1-(methoxymethyl)-4-methylpiperazine-2,5-dione is governed by the DKP core and the N-substituents.
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Hydrolysis: The amide bonds of the DKP ring can be hydrolyzed under strong acidic or basic conditions, leading to the ring-opened dipeptide derivative.
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Reduction: The amide carbonyls can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding piperazine.
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Deprotection of the MOM Group: The N-methoxymethyl group is a protecting group and can be cleaved under acidic conditions (e.g., HCl in methanol or TFA) to reveal the N-H group. This is a key reaction for using this compound as a synthetic intermediate.
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Alpha-Carbon Chemistry: The methylene protons alpha to the carbonyl groups can be deprotonated with a strong base (e.g., LDA) to form an enolate, which can then be reacted with various electrophiles. This allows for further functionalization of the DKP scaffold.[1]
Potential Applications in Research and Drug Development
While there is no specific reported biological activity for 1-(methoxymethyl)-4-methylpiperazine-2,5-dione itself, its structure suggests several potential applications:
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Synthetic Intermediate: As discussed, the MOM group is a cleavable protecting group. This makes the title compound a valuable intermediate for the synthesis of more complex, dissymmetrically substituted piperazine-2,5-diones. One nitrogen is protected, allowing for selective chemistry on the other parts of the molecule.
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Scaffold for Library Synthesis: The DKP core is a proven scaffold for combinatorial chemistry.[1] This compound could serve as a starting point for creating a library of novel compounds for biological screening. After deprotection of the MOM group, the newly revealed N-H can be functionalized in various ways.
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Probing Biological Systems: Piperazine-2,5-dione derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, anti-depressant, and anti-cancer effects.[5][7] Novel derivatives synthesized from 1-(methoxymethyl)-4-methylpiperazine-2,5-dione could be tested in these and other therapeutic areas.
Conclusion
1-(methoxymethyl)-4-methylpiperazine-2,5-dione, while not extensively documented in the literature, represents a molecule of significant interest based on the well-established importance of the piperazine-2,5-dione scaffold. This guide has provided a detailed, predictive overview of its chemical properties, synthesis, and reactivity based on sound chemical principles and data from related compounds. The true value of this molecule likely lies in its potential as a versatile synthetic intermediate for the creation of novel, complex piperazine-2,5-dione derivatives with tailored biological activities. Further experimental investigation is warranted to confirm these predictions and unlock the full potential of this compound in medicinal chemistry and drug discovery.
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